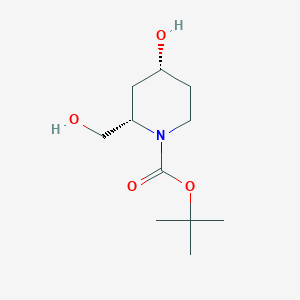![molecular formula C28H34N2O6 B6152543 2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid CAS No. 2386750-81-6](/img/no-structure.png)
2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is also known as "({N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl}amino)methyl acetate" . It is a complex organic compound that contains several functional groups, including a tert-butoxy carbonyl group, a fluorenylmethyloxycarbonyl (Fmoc) group, and an amino acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a tert-butoxy carbonyl group, a fluorenylmethyloxycarbonyl (Fmoc) group, and an amino acetic acid group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 411.5 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid' involves the protection of the amine group, followed by the coupling of the protected amine with the fluorenylmethoxycarbonyl (Fmoc) protected piperidine. The resulting intermediate is then deprotected and coupled with tert-butoxycarbonyl (Boc) protected glycine to obtain the final product.", "Starting Materials": [ "9H-fluorene-9-methanol", "2-bromoethyl tert-butyl carbonate", "piperidine", "N,N-diisopropylethylamine (DIPEA)", "N-hydroxysuccinimide (NHS)", "1-hydroxybenzotriazole (HOBt)", "tert-butoxycarbonyl (Boc) glycine", "dimethylformamide (DMF)", "dichloromethane (DCM)", "triethylamine (TEA)", "acetic anhydride", "trifluoroacetic acid (TFA)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "magnesium sulfate (MgSO4)" ], "Reaction": [ "9H-fluorene-9-methanol is reacted with 2-bromoethyl tert-butyl carbonate in the presence of DIPEA to obtain the Fmoc-protected fluorenylmethoxycarbonyl-2-bromoethyl ether intermediate.", "The Fmoc-protected piperidine is coupled with the above intermediate in the presence of NHS and HOBt to obtain the Fmoc-protected intermediate.", "The Fmoc group is removed from the intermediate using TFA in DCM to obtain the deprotected intermediate.", "The deprotected intermediate is coupled with Boc-protected glycine in the presence of TEA and acetic anhydride to obtain the final product.", "The final product is purified using column chromatography with a mixture of diethyl ether and DCM as the eluent.", "The purified product is dried and characterized using NMR spectroscopy and mass spectrometry.", "The byproducts and impurities are removed by washing the product with NaHCO3, NaCl, and MgSO4." ] } | |
CAS-Nummer |
2386750-81-6 |
Molekularformel |
C28H34N2O6 |
Molekulargewicht |
494.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



